ALK Tyrosine Kinase Biochemical Inhibition: Target Compound vs. Structurally Related Pyridazine Inhibitors
In a biochemical ALK tyrosine kinase inhibition assay using the HTRF kinEASE TK kit (Cisbio), 3-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide demonstrated an IC₅₀ of 5.5 nM, establishing its low-nanomolar potency against the ALK target [1]. This activity is consistent with the broader pyridazine‑benzamide chemotype disclosed in patent literature, where ALK inhibition is a recurrent pharmacological feature [2]. While direct head-to-head comparisons with specific close analogs under identical assay conditions are not publicly available, the 5.5 nM value places this compound within the upper tier of ALK-inhibitory pyridazine derivatives, as exemplified by patent exemplars showing IC₅₀ values in the 5–50 nM range [2].
| Evidence Dimension | ALK tyrosine kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.5 nM |
| Comparator Or Baseline | Patent‑disclosed pyridazine‑benzamide ALK inhibitors (exemplars): IC₅₀ range = 5–50 nM (class‑level baseline) |
| Quantified Difference | Target compound at the lower bound of the class potency range |
| Conditions | In‑vitro kinase assay; HTRF kinEASE TK kit (Cisbio); ATP concentration not specified in public record |
Why This Matters
For ALK‑focused screening campaigns, the sub‑10 nM ALK IC₅₀ justifies selection of this compound over lower‑potency or uncharacterized pyridazine analogs, reducing the risk of false‑negative screening outcomes.
- [1] BindingDB. BDBM441946: US10647694, Example 34. ALK tyrosine kinase receptor IC₅₀ = 5.5 nM. Accessed 2026-04-29. View Source
- [2] Liang, C. et al. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. European Patent EP 2986611 A4, published 2016-09-14. View Source
